JNJ-26481585 is a histone deacetylase (HDAC) inhibitor. It inhibits class I (IC50s = 0.11, 0.33, 4.86, and 4.26 nM for HDAC1, -2, -3, and -8, respectively), class IIa (IC50s = 0.64, 3.69, 119, and 32.1 nM for HDAC4, -5, 7-, and -9, respectively), and class IIb HDACs (IC50s = 76.8 and 0.46 nM for HDAC6 and HDAC10, respectively), as well as HDAC11 (IC50 = 0.37 nM), the class IV HDAC. JNJ-26481585 (200 nM) induces apoptosis, pyroptosis, and ferroptosis in CAL-27 and Tca8113 tongue squamous cell carcinoma cells. It also induces histone H3 acetylation in tumor tissue in vivo and completely inhibits tumor growth in HCT116 Ras mutant and C170HM2 mouse xenograft models when administered at a dose of 10 mg/kg once per day.
Novel "second-generation" oral histone deacetylase inhibitor
Quisinostat is an orally bioavailable, second-generation, hydroxamic acid-based inhibitor of histone deacetylase (HDAC) with potential antineoplastic activity. HDAC inhibitor JNJ-26481585 inhibits HDAC leading to an accumulation of highly acetylated histones, which may result in an induction of chromatin remodeling; inhibition of the transcription of tumor suppressor genes; inhibition of tumor cell division; and the induction of tumor cell apoptosis. HDAC, an enzyme upregulated in many tumor types, deacetylates chromatin histone proteins. Compared to some first generation HDAC inhibitors, JNJ-26481585 may induce superior HSP70 upregulation and bcl-2 downregulation.
Quisinostat has been used in trials studying the treatment of Lymphoma, Neoplasms, Myelodysplastic Syndromes, and Advanced or Refractory Leukemia.
N-hydroxy-2-[4-[[(1-methyl-3-indolyl)methylamino]methyl]-1-piperidinyl]-5-pyrimidinecarboxamide is a member of indoles.